[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone
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Overview
Description
[(1R,5S)-6-azabicyclo[321]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains the required stereochemical information to form the bicyclic scaffold . The reaction conditions usually involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Research: Researchers use this compound to study its effects on various biological systems, including its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone can be compared with other similar compounds, such as:
(1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its substituents, leading to different chemical properties and applications.
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy:
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar core structure but includes an amino group, which influences its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c19-12-4-5-17(15(20)7-12)24-10-14-8-16(21-25-14)18(23)22-9-11-2-1-3-13(22)6-11/h4-5,7-8,11,13H,1-3,6,9-10H2/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIKUQAOAFEQPJ-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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